molecular formula C25H21N3O4 B7716651 N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No. B7716651
M. Wt: 427.5 g/mol
InChI Key: PCNVCBCKZOKLNC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as DPHQMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide involves its ability to interact with the active site of enzymes and inhibit their activity. It achieves this by forming strong hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. This results in a conformational change in the enzyme, leading to its inhibition.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, reduce oxidative stress, and exhibit anti-inflammatory activity. Additionally, it has been shown to have a neuroprotective effect and prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of enzymes in various physiological processes and diseases. However, one of the limitations of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide. One potential application is its use in the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it could be used as a tool for studying the role of enzymes in other diseases, such as cancer and cardiovascular disease. Further research is needed to explore the full potential of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide in drug discovery and development.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide is a chemical compound that has significant potential in drug discovery and development. Its potent inhibitory activity against several enzymes makes it a valuable tool for studying the role of enzymes in various physiological processes and diseases. Further research is needed to explore its full potential in drug discovery and development.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide involves the reaction of 2,3-dimethylaniline, 2-hydroxy-3-(chloromethyl)quinoline, and 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide as a yellow crystalline solid.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in various physiological processes and are implicated in several diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-6-5-9-23(17(16)2)27(25(30)18-10-12-21(13-11-18)28(31)32)15-20-14-19-7-3-4-8-22(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVCBCKZOKLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

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